Ethyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a thieno[2,3-c]pyridine derivative featuring a benzyl group at the 6-position, a 2,5-dichlorobenzamido substituent at the 2-position, and an ethyl carboxylate moiety at the 3-position. Its hydrochloride salt enhances solubility for pharmacological applications. Crystallographic data for related compounds (e.g., ) indicate that such derivatives adopt well-defined conformations, often stabilized by intramolecular hydrogen bonds and π-π stacking interactions .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(2,5-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3S.ClH/c1-2-31-24(30)21-17-10-11-28(13-15-6-4-3-5-7-15)14-20(17)32-23(21)27-22(29)18-12-16(25)8-9-19(18)26;/h3-9,12H,2,10-11,13-14H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVGYBRURAGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 525.9 g/mol
- CAS Number : 1216844-56-2
This compound features a thieno[2,3-c]pyridine core structure, which is known for various biological activities. The presence of the dichlorobenzamido group is particularly significant in enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related thiophene-based compounds have shown effectiveness against various microorganisms including Staphylococcus aureus and Candida albicans .
Hepatoprotective Effects
Studies on related compounds have demonstrated hepatoprotective effects. For example, Tinoridine (a structurally similar compound) has been shown to inhibit hepatotoxicity induced by carbon tetrachloride (CCl) in rat models . This suggests that this compound may also possess protective effects on liver cells.
Anti-inflammatory Properties
The anti-inflammatory potential of thiophene derivatives has been documented in literature. Compounds with similar structures have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes . This activity could be attributed to the modulation of signaling pathways involved in inflammation.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Hepatoprotective Study :
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
- Membrane Stabilization : Protection of cellular membranes from oxidative damage is a key mechanism observed in hepatoprotective studies.
- Antimicrobial Action : The interaction with microbial cell membranes or inhibition of essential microbial enzymes could explain the observed antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
The 2,5-dichlorobenzamido group distinguishes the target compound from analogs. For example:
- Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride () replaces the dichlorobenzamido group with a 2-phenoxybenzoyl substituent. The electron-withdrawing chlorine atoms in the target compound may enhance receptor binding affinity compared to the electron-rich phenoxy group, as halogenated aromatics often improve lipophilicity and target engagement .
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () lacks the benzamido group entirely, highlighting the critical role of the 2,5-dichloro substitution. The amino group in this analog may reduce steric hindrance but could compromise specificity for receptors requiring aromatic interactions .
Table 1: Substituent Effects at the 2-Position
Substituent Variations at the 6-Position
The benzyl group at the 6-position in the target compound contrasts with:
- Compound : Features an isopropyl group. The bulky benzyl group in the target compound may enhance hydrophobic interactions with receptor pockets, while isopropyl provides shorter alkyl chain flexibility .
- This suggests that substitutions at the 6-position in thieno-pyridines could similarly fine-tune activity .
Role of Halogenation
The 2,5-dichloro substitution on the benzamido group aligns with structure-activity relationship (SAR) trends in , where electron-withdrawing groups (e.g., 3-trifluoromethyl) on aromatic rings enhance receptor binding. Chlorine atoms may similarly stabilize binding via halogen bonds or hydrophobic effects, contrasting with non-halogenated analogs like those in (e.g., 4-cyano or 2,4,6-trimethylbenzylidene derivatives) .
Research Implications
The target compound’s structural features position it as a candidate for receptor modulation, particularly in systems sensitive to halogenated aromatics and rigid heterocycles. Comparative analysis with analogs underscores the importance of:
Halogenation : For optimizing binding affinity and metabolic stability.
Substituent Bulk : Balancing steric effects and receptor compatibility.
Hydrogen Bonding: The benzamido group may engage in key interactions absent in amino-substituted analogs.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and cyclization. Key steps include:
- Step 1 : Condensation of tetrahydrothieno[2,3-c]pyridine precursors with 2,5-dichlorobenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in dioxane at 80°C) .
- Optimization : Vary solvents (DMF for solubility vs. ethanol for recrystallization), reaction temperatures (60–80°C), and stoichiometric ratios (1:1.2 molar excess of acylating agents). Monitor purity via HPLC and adjust reaction times to minimize side products .
Table 1 : Example Reaction Conditions and Yields
| Step | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | DCM | 25 | 75 | |
| Cyclization | EtOH | 80 | 89 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and substituent positions. For example, aromatic protons (δ 7.09–7.26 ppm) and methylene groups (δ 2.31–3.54 ppm) .
- Mass Spectrometry (HR-ESMS) : Verify molecular weight (e.g., observed m/z 522.1822 vs. calculated 522.1824) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, especially for stereochemistry .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335) .
- First Aid : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray sources to improve data quality.
- Software Tools : Apply SHELXD for experimental phasing and SHELXL for refinement. For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree values for model accuracy .
Q. What strategies address low yields in the final amidation step?
- Methodological Answer :
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to enhance efficiency .
- Side Reaction Mitigation : Add molecular sieves to absorb HCl byproducts during acylation .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction timelines .
Q. How can structure-activity relationship (SAR) studies predict biological targets for this compound?
- Methodological Answer :
- Functional Group Mapping : Compare with analogs (e.g., benzothiazole derivatives) to identify key pharmacophores. The dichlorophenyl group may enhance lipophilicity and receptor binding .
- In Silico Docking : Use AutoDock Vina to model interactions with adenosine receptors or kinases, leveraging crystallographic coordinates (e.g., PDB 4UCI) .
Q. What experimental approaches resolve contradictions in reaction mechanisms (e.g., competing pathways)?
- Methodological Answer :
- Isotopic Labeling : Track -labeled intermediates via NMR to elucidate pathways .
- DFT Calculations : Simulate energy barriers for proposed mechanisms (e.g., SN2 vs. radical pathways) using Gaussian09 .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data for rotameric forms in solution?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
